3-(2,6-Dimethylbenzoyl)thiophene
Overview
Description
3-(2,6-Dimethylbenzoyl)thiophene is a chemical compound with the molecular formula C13H12OS and a molecular weight of 216.3 . Its IUPAC name is (2,6-dimethylphenyl)-thiophen-3-ylmethanone .
Molecular Structure Analysis
The molecular structure of this compound includes a thiophene ring attached to a 2,6-dimethylbenzoyl group . The InChI key for this compound is MULGTBPSRZCDAR-UHFFFAOYSA-N .Physical and Chemical Properties Analysis
The boiling point of this compound is 287.9ºC at 760 mmHg, and its density is 1.14g/cm³ .Scientific Research Applications
Synthesis and Derivative Development
Research has demonstrated the synthesis and development of various derivatives of 3-(2,6-Dimethylbenzoyl)thiophene. For instance, new derivatives with thiophene moieties were synthesized using reactions like Suzuki-Miyaura and Ullmann coupling, which explored their electronic properties and computational studies. These derivatives often exhibit diverse electronic and photochemical properties, making them significant in the field of material science and medicinal chemistry (Damit et al., 2016). Similarly, the synthesis of novel bis-[1,3,4]thiadiazole and bis-thiazole derivatives with thieno[2,3-b]thiophene moiety has been reported, showing potential antimicrobial properties (Kheder & Mabkhot, 2012).
Antioxidant Activity
Some derivatives of this compound, specifically 7-aryl or 7-heteroarylamino-2,3-dimethylbenzo[b]thiophenes, have been synthesized and their antioxidant properties evaluated. The study investigated the structure-activity relationships based on different substituents, finding that these derivatives have potential as antioxidants (Queiroz et al., 2007).
Applications in Organic Electronics
Research in organic electronics has utilized derivatives of this compound. For example, organic sensitizers comprising carbazole as an electron donor and indeno[1,2-b]thiophene as the bridging unit have been synthesized for use in dye-sensitized solar cells. These sensitizers show enhanced molar absorption coefficients and red-shifted absorption bands, contributing to improved solar cell efficiency (Lim et al., 2015).
Medicinal Chemistry Applications
Thiophene and its derivatives, including this compound, are significant in medicinal chemistry.
They display a wide range of therapeutic properties, such as anti-inflammatory, antipsychotic, and anticancer activities. This has led to their inclusion in the synthesis of various drugs and the investigation of novel structural prototypes (Shah & Verma, 2018).
Future Directions
Biochemical Analysis
Molecular Mechanism
The molecular mechanism of action of 3-(2,6-Dimethylbenzoyl)thiophene involves several key interactions at the molecular level. This compound binds to specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression . For example, it inhibits certain enzymes involved in cell growth and survival, thereby preventing the proliferation of cancer cells. Additionally, this compound can modulate signaling pathways by binding to receptors and altering their activity . These molecular interactions are critical for the compound’s bioactivity and therapeutic potential.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time due to its stability, degradation, and long-term impact on cellular function . The compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific environmental conditions. Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged inhibition of cell proliferation and induction of apoptosis in cancer cells . These temporal effects are essential for understanding the compound’s potential for long-term therapeutic use.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors . The compound undergoes metabolic transformations, including hydroxylation and oxidation, which are mediated by specific enzymes . These metabolic pathways affect the compound’s bioavailability, activity, and elimination from the body. Understanding these pathways is essential for optimizing the compound’s therapeutic potential and minimizing adverse effects.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . The compound is distributed to various cellular compartments, where it exerts its biological effects. The localization and accumulation of this compound in specific tissues are influenced by its interactions with transporters and binding proteins . These factors are critical for understanding the compound’s pharmacokinetics and optimizing its therapeutic use.
Subcellular Localization
The subcellular localization of this compound is an important aspect of its activity and function . The compound is directed to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, where it interacts with target biomolecules. These interactions are often mediated by targeting signals or post-translational modifications that direct the compound to its site of action . Understanding the subcellular localization of this compound is essential for elucidating its mechanism of action and optimizing its therapeutic potential.
Properties
IUPAC Name |
(2,6-dimethylphenyl)-thiophen-3-ylmethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12OS/c1-9-4-3-5-10(2)12(9)13(14)11-6-7-15-8-11/h3-8H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MULGTBPSRZCDAR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)C(=O)C2=CSC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90641840 | |
Record name | (2,6-Dimethylphenyl)(thiophen-3-yl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90641840 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898771-06-7 | |
Record name | (2,6-Dimethylphenyl)-3-thienylmethanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=898771-06-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (2,6-Dimethylphenyl)(thiophen-3-yl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90641840 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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